(2E)-3-(furan-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-enamide
Description
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Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-14(9-8-13-7-4-10-21-13)17-11-15-18-16(19-22-15)12-5-2-1-3-6-12/h1-10H,11H2,(H,17,20)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYCSGZFUFMOQH-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be represented by the following molecular formula and structure:
- Molecular Formula : CHNO
- Molecular Weight : 282.30 g/mol
- IUPAC Name : (2E)-3-(furan-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-enamide
Structural Representation
The compound features a furan ring and an oxadiazole moiety, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related furan derivatives has shown their ability to induce apoptosis in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and the activation of caspase pathways leading to cell death .
Antimicrobial Activity
The antimicrobial potential of furan-based compounds has also been documented. Studies suggest that these compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways. The oxadiazole group is particularly noted for enhancing the antimicrobial efficacy of the parent compound .
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibition of COX enzymes can lead to reduced production of prostaglandins, thereby alleviating inflammation .
Neuroprotective Effects
There is emerging evidence suggesting that furan derivatives may possess neuroprotective effects. For example, studies have shown that certain furan compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
Case Studies and Research Findings
- Anticancer Study : A study demonstrated that a furan derivative induced apoptosis in human colorectal cancer cells via ROS generation and mitochondrial dysfunction. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins .
- Antimicrobial Efficacy : In vitro tests showed that a related furan compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics .
- Neuroprotective Mechanism : Research indicated that a furan derivative could significantly reduce neuronal cell death in models of oxidative stress by modulating signaling pathways involved in cell survival .
Summary of Biological Activities
Comparative Analysis with Similar Compounds
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, derivatives of oxadiazoles have shown promising results against various cancer cell lines. The compound has been tested for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
- In vitro assays demonstrated that (2E)-3-(furan-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-enamide can significantly reduce the viability of cancer cells through mechanisms such as cell cycle arrest and apoptosis induction.
-
Mechanisms of Action
- The compound's mechanism involves the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. Flow cytometry analyses indicated G2/M phase arrest in treated cancer cells, suggesting a halt in cell division which is crucial for cancer treatment.
Case Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer effects of this compound against several cancer cell lines including HeLa and MDA-MB-231. The results indicated:
| Cell Line | IC50 (µM) | Percent Growth Inhibition (%) |
|---|---|---|
| HeLa | 12.5 | 75 |
| MDA-MB-231 | 15.0 | 70 |
Case Study 2: Mechanistic Insights
In another study focusing on the molecular mechanisms, researchers found that treatment with the compound resulted in increased levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis.
Chemical Reactions Analysis
Hydrolysis Reactions
The α,β-unsaturated amide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
The enamide bond breaks to yield furan-2-carboxylic acid and 3-phenyl-1,2,4-oxadiazole-5-methanamine. This reaction typically requires concentrated HCl or H₂SO₄ at elevated temperatures (80–100°C). -
Basic Hydrolysis :
In NaOH/ethanol, the amide hydrolyzes to form the corresponding ammonium salt and furan-2-acrylic acid.
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 6 hrs | Furan-2-carboxylic acid + 3-phenyl-1,2,4-oxadiazole-5-methanamine | 72% |
| Basic Hydrolysis | 2M NaOH, ethanol, 50°C, 4 hrs | Ammonium salt of 3-phenyl-1,2,4-oxadiazole-5-methanamine + furan-2-acrylic acid | 65% |
Reduction Reactions
The trans double bond in the α,β-unsaturated amide is susceptible to catalytic hydrogenation:
-
Catalytic Hydrogenation :
Using H₂/Pd-C in methanol, the compound reduces to 3-(furan-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide.
| Catalyst | Solvent | Pressure | Product | Yield |
|---|---|---|---|---|
| Pd-C (10%) | Methanol | 1 atm H₂ | Saturated propanamide derivative | 85% |
Electrophilic Aromatic Substitution (Furan Ring)
The electron-rich furan ring undergoes electrophilic substitution:
-
Nitration :
Reacts with HNO₃/H₂SO₄ to form 5-nitro-furan derivatives. -
Sulfonation :
SO₃ in DCM introduces sulfonic acid groups at the C5 position.
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Nitration | HNO₃ (fuming), H₂SO₄ | 0°C, 2 hrs | 5-Nitro-furan derivative |
| Sulfonation | SO₃, DCM | RT, 1 hr | 5-Sulfo-furan derivative |
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring participates in:
-
Nucleophilic Substitution :
The methylene group adjacent to the oxadiazole undergoes alkylation with methyl iodide in DMF. -
Ring-Opening Reactions :
Strong bases like KOH/EtOH cleave the oxadiazole to form amidoxime intermediates .
| Reaction | Conditions | Product |
|---|---|---|
| Alkylation | CH₃I, DMF, 60°C, 3 hrs | N-Methylated oxadiazole derivative |
| Base-Mediated Cleavage | 2M KOH, ethanol, reflux | Amidoxime + furan-acrylamide byproduct |
Cycloaddition Reactions
The α,β-unsaturated amide participates in Diels-Alder reactions:
-
With Cyclopentadiene :
Forms a six-membered cyclohexene derivative under thermal conditions (toluene, 110°C).
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Cyclopentadiene | Toluene, 110°C, 12 hrs | Cyclohexene-fused oxadiazole | 68% |
Oxidation Reactions
-
Furan Ring Oxidation :
Using MnO₂ or RuO₄, the furan oxidizes to a γ-lactone. -
Double Bond Epoxidation :
mCPBA in DCM forms an epoxide at the α,β-position.
| Reagent | Conditions | Product |
|---|---|---|
| RuO₄ | Acetone, RT, 6 hrs | γ-Lactone derivative |
| mCPBA | DCM, 0°C, 2 hrs | Epoxidized enamide |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition with maleic anhydride, forming a bicyclic lactam.
| Reagent | Conditions | Product |
|---|---|---|
| Maleic anhydride | UV light, benzene, 8 hrs | Bicyclic lactam derivative |
Key Research Findings
-
The oxadiazole ring’s stability under acidic conditions enables selective functionalization of the furan and enamide groups.
-
Microwave-assisted reactions improve yields in cycloadditions and substitutions .
-
Steric hindrance from the phenyl group on the oxadiazole limits reactivity at the C5 position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
